
(1r,3s,5R,7S)-methyl 3-(3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)adamantane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1r,3s,5R,7S)-methyl 3-(3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)adamantane-1-carboxylate is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1r,3s,5R,7S)-methyl 3-(3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)adamantane-1-carboxylate is a novel derivative that combines the adamantane core structure with a thiophene-substituted pyrazole moiety. This unique structure has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research.
Chemical Structure and Properties
The molecular formula for this compound is C15H18N4O3S, and it features functional groups that are known to interact with biological targets. The presence of the thiophene ring and pyrazole moiety suggests potential interactions with various enzymes and receptors.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds containing thiophene and pyrazole derivatives. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives showed significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL , indicating strong antimicrobial potential. Notably, some derivatives exhibited synergistic effects when combined with conventional antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .
Antiviral Activity
The antiviral potential of pyrazole derivatives has been explored extensively, particularly against HIV-1. A study demonstrated that certain pyrazole-based compounds inhibited HIV replication in vitro without exhibiting cytotoxicity. The mechanism involved the modulation of viral entry or replication pathways, suggesting that the compound could potentially serve as a lead for further drug development against viral infections .
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors involved in microbial resistance or viral replication processes. The exact pathways remain to be elucidated but are likely related to the inhibition of critical biological functions within pathogens.
Study 1: Antimicrobial Evaluation
A detailed study evaluated the antimicrobial properties of various thiophene-bearing pyrazole derivatives, including those similar to our compound. The study utilized time-kill assays and biofilm formation inhibition tests against Staphylococcus aureus and Staphylococcus epidermidis. Results indicated that certain derivatives significantly reduced biofilm formation compared to controls, showcasing their potential as therapeutic agents against biofilm-associated infections .
Study 2: Antiviral Screening
In another investigation focusing on antiviral activity, a library of pyrazole compounds was screened for their ability to inhibit HIV-1 replication. Compounds exhibiting non-toxic profiles were identified as promising candidates for further development. This study emphasizes the significance of structural modifications in enhancing antiviral efficacy .
Data Summary Table
Activity | Target Pathogen/Virus | MIC (μg/mL) | Mechanism |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Inhibition of cell wall synthesis |
Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Biofilm formation inhibition |
Antiviral | HIV-1 | Non-toxic | Modulation of viral replication pathways |
Eigenschaften
IUPAC Name |
methyl 3-[(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)amino]adamantane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-26-18(25)19-7-12-5-13(8-19)10-20(9-12,11-19)21-17(24)15-6-14(22-23-15)16-3-2-4-27-16/h2-4,6,12-13H,5,7-11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLRNFQXJBPNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NNC(=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.